Isoline
Overview
Description
Isoline is a pyrrolizidine alkaloid that is isolated from the traditional Chinese medicine Ligularia duciformis.
Scientific Research Applications
In Vitro Metabolism and Toxicity Studies
Isoline, a retronecine-type pyrrolizidine alkaloid from Ligularia duciformis, was studied for its in vitro metabolism and hepatotoxicity. Research showed that isoline was metabolized rapidly by rodent liver microsomes, forming metabolites like bisline and bisline lactone mainly through microsomal esterase. This study revealed critical insights into the metabolic pathways of isoline and its impact on liver toxicity, indicating the importance of hepatic esterase in its detoxification (Tang et al., 2007).
Engineering Applications
An investigation into the algorithm of making and filling isoline figures was conducted, providing improvements to existing methods. This research has applications in engineering, where isoline figures are extensively used (Sun Gui-ru, 2000).
Agricultural Studies
Isoline use in crop composition studies, particularly with genetically modified (GM) crops, was explored under the guidance of the European Food Safety Authority (EFSA). This study highlighted the role of isoline as a comparator in assessing the compositional safety of GM crops by differentiating GM effects from background genetic effects (Herman et al., 2018).
Topographical Applications
The utility of isoline in analyzing spatial characteristics of geographical elements was demonstrated through the creation of topographical isoline charts. This research used satellite images to map the depth of the Anglarencuo Lake, reflecting its capabilities in geographical and environmental studies (L. Zhongxiang, 2007).
Metabolic Compound Preparation
Studies have been conducted to prepare metabolic compounds of isoline for further investigation into its metabolism and toxicology, using methods like hydrolysis, N-oxidation, and dehydrogenation. This research contributes to understanding isoline's biological impacts and its potential metabolites (Wang Zheng, 2003).
Impact on Plant Growth and Development
Research on soybean isolines that differ in maturity was conducted to understand how maturity genes affect soybean growth and yield. This study provides insights into the phenological effects of maturity genes on soybean characteristics, which is valuable for agricultural research and crop improvement (Wilcox et al., 1995).
Oxidative Injury Studies
Isoline-induced oxidative injury in various mouse tissues was investigated, highlighting its impact on liver, brain, lung, and heart tissues. This study demonstrated that isoline can cause different levels of oxidative injury in these organs, with the liver being the most sensitive. Such research is crucial for understanding the broader implications of isoline exposure on animal health (Liu et al., 2010).
Educational Applications
The level of understanding of the isoline method in linear programming was analyzed, particularly in terms of student learning interest. This research is significant in the educational field, providing insights into teaching methodologies and student engagement with complex mathematical concepts (Rodliyah et al., 2022).
Historical and Cultural Studies
A historical essay explored how the isoline tradition in atmospheric sciences influenced the perception of scientific phenomena. This research contributes to the understanding of visual and material culture in science, particularly how data visualization impacts the interpretation of environmental risks (Grevsmühl, 2014).
Environmental and Ecological Research
The use of isolines in cartographic representation of the ecologo-biochemical status of soil cover was studied. This research is significant for environmental and ecological studies, particularly in assessing soil metabolism and pH shifts in urban areas (Naprasnikova & Istomina, 2012).
Technological Innovations
Research on auto-generation technology of meteorological isoline based on ArcObjects was conducted, indicating its significance in meteorological data analysis and the development of WebGIS systems (Li Ming, 2010).
properties
IUPAC Name |
[(1R,4R,6R,7S,17R)-4-ethyl-4-hydroxy-6,7-dimethyl-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-en-7-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO7/c1-5-20(25)10-12(2)19(4,28-13(3)22)17(23)26-11-14-6-8-21-9-7-15(16(14)21)27-18(20)24/h6,12,15-16,25H,5,7-11H2,1-4H3/t12-,15-,16-,19+,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLGZMTXKJYONK-ACLXAEORSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)OC(=O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(C[C@H]([C@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(C)OC(=O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80952412 | |
Record name | 15-Hydroxy-11,16-dioxo-15,20-dihydrosenecionan-12-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80952412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoline | |
CAS RN |
30000-36-3 | |
Record name | Isoline (alkaloid) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30000-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoline (alkaloid) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030000363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15-Hydroxy-11,16-dioxo-15,20-dihydrosenecionan-12-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80952412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KGE82EDN24 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.